4'-Methoxybiphenyl-4-yl [3-(pentafluorophenoxy)phenyl]carbamate
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Overview
Description
4-Phenylanisole , has the chemical formula C13H12O. It is a white crystalline powder with a melting point of 86-90 °C . This compound is used as a standard reagent in fluorescence-based assays and derivatization reactions.
Preparation Methods
Synthesis Routes: The synthetic route for 4-Phenylanisole involves the reaction of 4-methoxybiphenyl with pentafluorophenol in the presence of a suitable base. The carbamate group is introduced using an appropriate carbamoylating agent.
Reaction Conditions:Starting Material: 4-Methoxybiphenyl
Reagents: Pentafluorophenol, base (e.g., potassium carbonate)
Solvent: Organic solvent (e.g., dichloromethane)
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production: Industrial-scale production typically employs similar synthetic routes, optimized for yield and efficiency.
Chemical Reactions Analysis
Scientific Research Applications
4-Phenylanisole finds applications in:
Chemistry: As a reagent in fluorescence-based assays.
Biology: In studies involving fluorescence labeling and detection.
Medicine: Its fluorescent properties make it valuable for diagnostic purposes.
Industry: Used in the development of fluorescent probes and sensors.
Mechanism of Action
The exact mechanism by which 4-Phenylanisole exerts its effects remains an area of ongoing research. its fluorescence properties allow for sensitive detection and quantification.
Comparison with Similar Compounds
4-Phenylanisole stands out due to its unique combination of aromatic rings, methoxy substitution, and carbamate functionality. Similar compounds include 4-methoxy-4’-methylbiphenyl (C14H14O) and 4’-Methoxy-4-biphenylboronic acid (C13H13BO3) .
Properties
Molecular Formula |
C26H16F5NO4 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)phenyl] N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamate |
InChI |
InChI=1S/C26H16F5NO4/c1-34-17-9-5-14(6-10-17)15-7-11-18(12-8-15)36-26(33)32-16-3-2-4-19(13-16)35-25-23(30)21(28)20(27)22(29)24(25)31/h2-13H,1H3,(H,32,33) |
InChI Key |
MNTFGNNYVOOSBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC(=CC=C3)OC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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